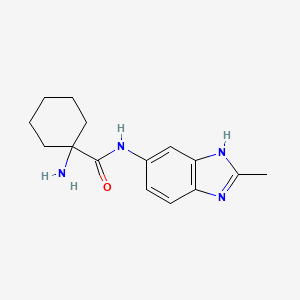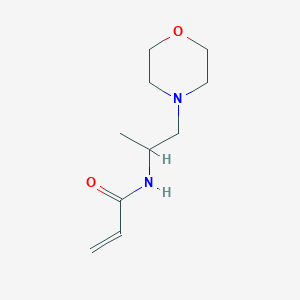
1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzimidazole family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that forms the structural component of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, this compound disrupts the normal process of cell division, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide has been shown to have a variety of other biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and fungi, as well as inhibit the activity of enzymes involved in inflammation. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for further study in the field of cancer research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, making it important to carefully monitor dosage levels in lab experiments.
Future Directions
There are many potential future directions for research on 1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide. One area of interest is in the development of new anticancer drugs based on this compound. Another potential direction is in the development of new treatments for neurodegenerative diseases based on its neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide involves the reaction of 2-methyl-3H-benzimidazole-5-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting product is then treated with an appropriate reagent to convert the carboxylic acid group to an amide.
Scientific Research Applications
1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-17-12-6-5-11(9-13(12)18-10)19-14(20)15(16)7-3-2-4-8-15/h5-6,9H,2-4,7-8,16H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWDKEOVMXDDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3(CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-(2-methyl-3H-benzimidazol-5-yl)cyclohexane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)


![2-[4-[(5-Bromothiophen-2-yl)methylamino]phenyl]acetamide](/img/structure/B7557679.png)
![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![3-[[2-(4-Aminophenyl)acetyl]amino]-4-fluorobenzamide](/img/structure/B7557704.png)
![N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide](/img/structure/B7557705.png)
![2-[4-(Benzylamino)phenyl]acetamide](/img/structure/B7557706.png)

![1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)